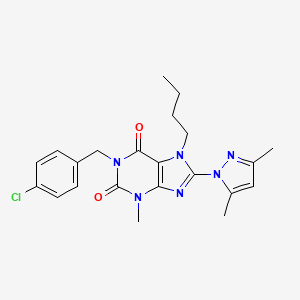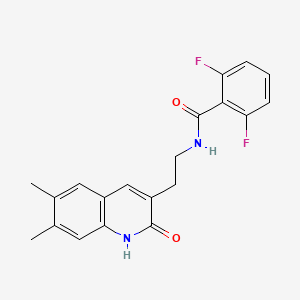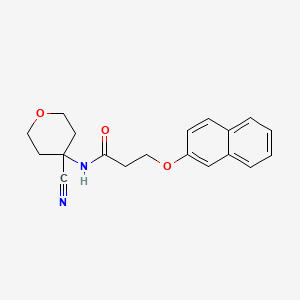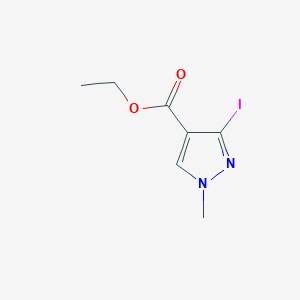
7-丁基-1-(4-氯苯甲基)-8-(3,5-二甲基-1H-吡唑-1-基)-3-甲基-1H-嘧啶-2,6(3H,7H)-二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound belongs to a class of chemicals known for their complex molecular structures, which are often studied for their potential in various applications due to unique chemical and physical properties. Similar compounds have been synthesized and analyzed to understand their molecular arrangements, chemical behavior, and potential applications in different fields.
Synthesis Analysis
The synthesis of related compounds often involves multi-step chemical processes, including the formation of pyrazolo-pyridine derivatives through regioselective synthesis, demonstrating the complexity of achieving specific molecular structures. For instance, compounds with benzyl substitutions on the N(7) position of pyrazolo[3,4-b]pyridine derivatives have been synthesized to study their molecular constitution and crystal structures, highlighting similar molecular constitutions but different crystal structures due to variations in substituents (Cruz et al., 2008).
Molecular Structure Analysis
Molecular structure analysis of similar compounds reveals the significance of substituents in determining the crystal structure and molecular conformation. For example, analysis of various N(7)-benzyl-substituted derivatives has shown that even minor changes in peripheral substituents can significantly affect the hydrogen-bonded supramolecular structures, demonstrating the importance of molecular structure analysis in understanding compound properties (Trilleras et al., 2008).
科学研究应用
合成和化学性质
- 区域选择性合成: 一项研究详细介绍了吡喃并[3,2-e]嘧啶-2,4-二酮的区域选择性合成,展示了一种可能适用于合成所述化合物的方法论,突显了嘧啶衍生物在化学合成中的多功能性 (Majumdar & Das, 1998)。
- 晶体结构和分子相互作用: 对苄基取代的吡唑并[3,4-b]吡啶衍生物的研究提供了有关它们的分子构成和晶体结构的见解,这可能有助于在材料科学和分子工程中设计和应用所查询的化合物 (Cruz et al., 2008)。
潜在生物活性
- 受体亲和力和药理评价: 对嘌呤-2,6-二酮的8-氨基烷基衍生物的研究揭示了它们对5-HT1A、5-HT2A和5-HT7受体的亲和力,表明可能具有潜在的精神活性。这表明结构类似物,包括感兴趣的化合物,可能具有值得探索的重要生物活性 (Chłoń-Rzepa et al., 2013)。
材料科学和配位化学
- 吡唑基嘌呤衍生物的金属配合物: 与吡唑基嘌呤衍生物的金属配合物的合成和结构表征类似的目标化合物展示了它们在开发金属介导的碱基对中的潜力,对分子电子学和纳米技术有着重要意义 (Sinha et al., 2015)。
合成方法学
- 高效合成方案: 创新的复杂杂环化合物合成方法突显了该化合物在推动合成化学方面的相关性,可能导致新型药物和材料的开发 (Rajesh et al., 2011)。
属性
IUPAC Name |
7-butyl-1-[(4-chlorophenyl)methyl]-8-(3,5-dimethylpyrazol-1-yl)-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25ClN6O2/c1-5-6-11-27-18-19(24-21(27)29-15(3)12-14(2)25-29)26(4)22(31)28(20(18)30)13-16-7-9-17(23)10-8-16/h7-10,12H,5-6,11,13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGESRWNALBFIGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=C(N=C1N3C(=CC(=N3)C)C)N(C(=O)N(C2=O)CC4=CC=C(C=C4)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-butyl-1-(4-chlorobenzyl)-8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![[3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl] 4-chlorobenzoate](/img/structure/B2482488.png)

![Ethyl 3-(3-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)ureido)propanoate](/img/structure/B2482490.png)
![4-({[4-((1E)-2-carboxyvinyl)phenyl]sulfonyl}prop-2-enylamino)benzoic acid](/img/structure/B2482492.png)
![1-[4-(2-methyl-1H-imidazol-1-yl)phenyl]ethan-1-amine](/img/structure/B2482493.png)
![3-Hydroxy-3-(thiophen-2-yl)-1-(o-tolyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2482495.png)
![3-[2-(3,4-Dimethylphenyl)-1-[1-(furan-2-carbonyl)piperidin-4-yl]-4-oxoazetidin-3-yl]-1,3-thiazolidin-2-one](/img/structure/B2482498.png)
![1-(6-fluorobenzo[d]thiazol-2-yl)-4-(furan-2-carbonyl)-3-hydroxy-5-phenyl-1H-pyrrol-2(5H)-one](/img/structure/B2482501.png)


![Ethyl 2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]acetate](/img/structure/B2482507.png)